6-methyl-4-oxo-N-(4-sulfamoylbenzyl)-4H-chromene-2-carboxamide
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Overview
Description
6-METHYL-4-OXO-N-[(4-SULFAMOYLPHENYL)METHYL]-4H-CHROMENE-2-CARBOXAMIDE is a synthetic compound that has garnered attention in the fields of medicinal chemistry and pharmacology. This compound is characterized by its chromene core, which is a common structural motif in many bioactive molecules. The presence of the sulfamoylphenyl group further enhances its potential biological activities, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-METHYL-4-OXO-N-[(4-SULFAMOYLPHENYL)METHYL]-4H-CHROMENE-2-CARBOXAMIDE typically involves multi-step organic reactionsThe reaction conditions often involve the use of catalysts, solvents, and specific temperature controls to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
6-METHYL-4-OXO-N-[(4-SULFAMOYLPHENYL)METHYL]-4H-CHROMENE-2-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to alter the oxidation state of the compound.
Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce new functional groups such as halogens or alkyl groups .
Scientific Research Applications
6-METHYL-4-OXO-N-[(4-SULFAMOYLPHENYL)METHYL]-4H-CHROMENE-2-CARBOXAMIDE has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential effects on various biological pathways.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-METHYL-4-OXO-N-[(4-SULFAMOYLPHENYL)METHYL]-4H-CHROMENE-2-CARBOXAMIDE involves its interaction with specific molecular targets. For instance, its anticancer activity is attributed to the inhibition of carbonic anhydrase IX, an enzyme overexpressed in many solid tumors. This inhibition disrupts the tumor’s pH regulation, leading to reduced cell proliferation and increased apoptosis .
Comparison with Similar Compounds
Similar Compounds
- 4-((4-oxo-4,5-Dihydrothiazol-2-yl)amino)benzenesulfonamide
- N-(4-sulfamoylphenyl)-2-carboxamide derivatives
Uniqueness
Compared to similar compounds, 6-METHYL-4-OXO-N-[(4-SULFAMOYLPHENYL)METHYL]-4H-CHROMENE-2-CARBOXAMIDE stands out due to its unique combination of a chromene core and a sulfamoylphenyl group. This structural uniqueness contributes to its distinct biological activities and potential therapeutic applications .
Properties
Molecular Formula |
C18H16N2O5S |
---|---|
Molecular Weight |
372.4 g/mol |
IUPAC Name |
6-methyl-4-oxo-N-[(4-sulfamoylphenyl)methyl]chromene-2-carboxamide |
InChI |
InChI=1S/C18H16N2O5S/c1-11-2-7-16-14(8-11)15(21)9-17(25-16)18(22)20-10-12-3-5-13(6-4-12)26(19,23)24/h2-9H,10H2,1H3,(H,20,22)(H2,19,23,24) |
InChI Key |
CBURNCSSPRURPE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=CC2=O)C(=O)NCC3=CC=C(C=C3)S(=O)(=O)N |
Origin of Product |
United States |
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